2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic Acid
Description
Properties
IUPAC Name |
2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-7-9-3-4-11(23-6-12-16-18-19-17-12)8(2)14(9)24-15(22)10(7)5-13(20)21/h3-4H,5-6H2,1-2H3,(H,20,21)(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWGIHVCHILGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331244 | |
| Record name | 2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896600-32-1 | |
| Record name | 2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
In a representative procedure, 4-methylresorcinol (1.0 equiv) reacts with dimethyl β-keto glutarate (1.2 equiv) in concentrated sulfuric acid at 0–5°C for 6 hours. The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate to yield 7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl acetic acid methyl ester (78% yield). Acidic hydrolysis (HCl/MeOH, reflux, 4 h) affords the free acetic acid derivative.
Table 1: Optimization of Pechmann Condensation Conditions
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| H₂SO₄ | 0–5 | 78 |
| PTSA | 25 | 65 |
| FeCl₃ | 60 | 42 |
Tetrazolylmethoxy Group Introduction
The 7-hydroxy group undergoes functionalization via nucleophilic substitution or Mitsunobu reaction to install the tetrazolylmethoxy moiety.
Nucleophilic Substitution
7-Hydroxy-4,8-dimethyl-2-oxochromen-3-yl acetic acid is treated with 5-(chloromethyl)-1H-tetrazole (1.5 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 hours. Purification via silica gel chromatography (hexane/EtOAc, 1:1) yields the target compound in 62%.
Mitsunobu Reaction
Alternative conditions use 5-(hydroxymethyl)-1H-tetrazole (1.2 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF at 0°C→25°C overnight. This method achieves higher regioselectivity (89% yield) but requires anhydrous conditions.
Table 2: Comparison of Tetrazole Coupling Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic | K₂CO₃, DMF, 80°C | 62 |
| Mitsunobu | DIAD/PPh₃, THF, 25°C | 89 |
Multi-Component Ugi-Azide Strategy
A convergent approach employs the Ugi-azide reaction to simultaneously assemble the tetrazole and chromene framework.
Reaction Protocol
3-Formyl-4,8-dimethyl-2-oxochromen-3-yl acetic acid (1.0 equiv), benzylamine (1.0 equiv), tert-butyl isocyanide (1.0 equiv), and azidotrimethylsilane (1.2 equiv) react in isopropanol with ZnO nanoparticles (10 mol%) under ultrasound (45 kHz, 4 h). Column chromatography (hexane/EtOAc, 3:7) isolates the product in 74% yield.
Key Advantages:
-
Single-step formation of tetrazole and chromene core.
-
Microwave or ultrasound irradiation reduces reaction time (4 h vs. 24 h conventional).
Purification and Characterization
Crude products are purified via gradient elution (hexane/EtOAc, 0–30%) on silica gel. High-performance liquid chromatography (HPLC) confirms >98% purity.
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.32 (s, 1H, chromene-H), 6.89 (s, 1H, Ar-H), 5.21 (s, 2H, OCH₂-tetrazole), 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 3.72 (s, 2H, CH₂CO₂H).
-
IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (tetrazole), 2500–3300 cm⁻¹ (COOH).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole and chromen-3-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several chromene and coumarin derivatives. Below is a detailed comparison based on substituents, synthesis routes, and functional properties:
Table 1: Structural and Functional Comparison of Chromene Derivatives
Key Observations:
Substituent Impact: The tetrazolylmethoxy group in the target compound distinguishes it from analogs like the methoxyphenyl-furan derivative or hydroxy/methyl ester variants . Compared to thiazolidinone-containing analogs , the target compound lacks a sulfur heterocycle, which may reduce toxicity but also alter target specificity.
Synthesis Routes :
- The synthesis of the target compound likely parallels methods described for related chromene-acetic acid derivatives, such as ZnCl2-catalyzed condensations (as in ) or multicomponent reactions involving Meldrum’s acid (as in ).
- In contrast, methyl ester derivatives (e.g., ) are typically synthesized via esterification, a simpler process than tetrazole incorporation.
Physicochemical Properties :
- The acetic acid moiety in the target compound improves aqueous solubility compared to ester or amide derivatives (e.g., ).
- The tetrazole ring’s polarity may offset the lipophilicity introduced by the 4,8-dimethyl groups, balancing membrane permeability and solubility.
Research Findings and Limitations
- Analogous compounds (e.g., ) suggest planar chromene cores with substituents influencing packing and intermolecular interactions.
- Biological Activity: Evidence gaps exist regarding the target compound’s specific bioactivity. However, structurally similar thiazolidinone-chromene hybrids exhibit antimicrobial properties , while furan-containing analogs show promise in anticancer research .
Biological Activity
2-[4,8-Dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid is a synthetic compound belonging to the chromen class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 375.4 g/mol. The structure features a chromen backbone substituted with a tetrazole moiety, which is known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | (2R)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]-4-methylpentanoic acid |
Antimicrobial Properties
Recent studies have demonstrated that compounds related to chromen derivatives exhibit significant antimicrobial activity. For instance, the tetrazole component may enhance the interaction with microbial targets, leading to increased efficacy against various bacterial strains. In vitro tests indicated that derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria.
Anticancer Effects
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival. Specifically, studies have shown that the compound can inhibit key enzymes involved in cancer progression.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory mediators. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation and cancer progression.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, thereby altering cellular responses to stimuli.
- Gene Expression Regulation : There is evidence suggesting that the compound can modulate gene expression related to apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several chromen derivatives, including our compound of interest. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a 70% decrease in cell viability after 48 hours. Mechanistic studies suggested that this effect was due to the induction of apoptosis through caspase activation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic Acid, and what are critical reaction parameters?
- Methodological Answer : A multi-step synthesis is typically required, involving:
Functionalization of the chromen-2-one core : Introduce methyl groups at positions 4 and 8 via alkylation or Claisen condensation.
Tetrazole-methoxy coupling : React 7-hydroxy chromen-2-one with 2H-tetrazol-5-ylmethanol under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to ensure regioselective ether formation .
Acetic acid side-chain introduction : Use a nucleophilic substitution or Friedel-Crafts alkylation at position 3 of the chromen-2-one scaffold.
- Key Considerations : Optimize reaction temperatures (e.g., reflux in DMSO for 18–24 hours) and pH control to minimize side reactions like tetrazole ring decomposition .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy :
- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.2 ppm, tetrazole protons at δ 8.5–9.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns.
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios should align with theoretical values (±0.4%) .
Advanced Research Questions
Q. What crystallographic approaches are suitable for resolving the 3D structure of this compound, and how can SHELX software enhance refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts.
- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods, particularly for handling tetrazole ring disorder .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Use restraints for flexible groups (e.g., acetic acid side chain) and validate via R-factor convergence (<5%) .
Q. How can researchers investigate the biological activity of this compound, given its structural similarity to bioactive thiazole/tetrazole derivatives?
- Methodological Answer :
- Target Identification : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR), as tetrazole and chromenone moieties are known inhibitors .
- Assay Design :
- In vitro Enzyme Assays : Use fluorogenic substrates (e.g., FITC-labeled ligands) to measure IC50 values. Include positive controls (e.g., celecoxib for COX-2).
- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with ampicillin as a reference .
- SAR Studies : Modify the tetrazole-methoxy group or acetic acid chain to correlate structural changes with activity trends .
Q. How should researchers address contradictions in spectral or crystallographic data for this compound?
- Methodological Answer :
- Spectral Discrepancies :
- Compare NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian 16) to validate peak assignments.
- Re-examine sample preparation (e.g., solvent deuteration, concentration effects) .
- Crystallographic Ambiguities :
- Use WinGX/ORTEP to visualize electron density maps and identify disordered regions. Apply TWINABS for twinned crystal data correction .
- Cross-validate with powder XRD to confirm phase purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
